methyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-N-1,3-thiazol-2-ylalaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of methyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(1,3-thiazol-2-yl)amino]propanoate typically involves multi-step organic reactions. One common synthetic route includes the reaction of a trifluoromethyl ketone with thiazole derivatives under controlled conditions. The reaction conditions often involve the use of organic solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the thiazole ring allows for oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(1,3-thiazol-2-yl)amino]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological systems, making it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of methyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(1,3-thiazol-2-yl)amino]propanoate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . This compound may inhibit or activate specific biochemical pathways, depending on its target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other thiazole derivatives and trifluoromethyl-containing molecules. For example:
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.
Trifluoromethyl compounds: Molecules such as fluoxetine and efavirenz contain the trifluoromethyl group and are used in pharmaceuticals for their enhanced bioavailability and metabolic stability.
Methyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(1,3-thiazol-2-yl)amino]propanoate stands out due to its combination of both functional groups, providing unique properties and applications.
Eigenschaften
Molekularformel |
C10H12F3N3O4S |
---|---|
Molekulargewicht |
327.28 g/mol |
IUPAC-Name |
methyl 2-(ethoxycarbonylamino)-3,3,3-trifluoro-2-(1,3-thiazol-2-ylamino)propanoate |
InChI |
InChI=1S/C10H12F3N3O4S/c1-3-20-8(18)16-9(6(17)19-2,10(11,12)13)15-7-14-4-5-21-7/h4-5H,3H2,1-2H3,(H,14,15)(H,16,18) |
InChI-Schlüssel |
IVXVNDKZBKDPOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=NC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.